Physicochemical Differentiation vs. Furan Analog
N-(1H-Tetrazol-5-yl)tetrahydrofuran-2-carboxamide exhibits distinct physicochemical properties relative to its unsaturated aromatic analog, N-(1H-tetrazol-5-yl)furan-2-carboxamide. The target compound possesses a saturated tetrahydrofuran ring, resulting in an ACD/LogP of -1.79 . In contrast, the furan analog AR-C118925XX (which incorporates an extended aromatic substituent on the furan ring) exhibits a LogP of 4.78 [1]. This approximately 6.6 log-unit difference in lipophilicity translates to substantially divergent predicted membrane permeability and aqueous solubility profiles, which directly impact assay compatibility, formulation strategy, and in vivo distribution characteristics.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = -1.79 |
| Comparator Or Baseline | AR-C118925XX (N-tetrazolyl furan carboxamide analog): LogP = 4.78 |
| Quantified Difference | ΔLogP ≈ 6.6 units (lower lipophilicity for target compound) |
| Conditions | Target: ACD/Labs Percepta predicted value; Comparator: experimentally measured or vendor-reported LogP |
Why This Matters
Lipophilicity differences of this magnitude fundamentally alter solubility and permeability, rendering the two compounds non-interchangeable in cell-based assays, in vivo studies, or formulation development.
- [1] Chemsrc. AR-C118925XX (CAS 216657-60-2). LogP: 4.78. https://m.chemsrc.com/en/baike/1567596.html View Source
